molecular formula C29H34O2 B034194 [2-(2-Methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate CAS No. 100573-96-4

[2-(2-Methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate

Cat. No.: B034194
CAS No.: 100573-96-4
M. Wt: 414.6 g/mol
InChI Key: MXOLWZUTOMIGPI-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester is an organic compound with a complex structure It consists of a biphenyl core with various substituents, making it a versatile molecule in organic chemistry

Properties

CAS No.

100573-96-4

Molecular Formula

C29H34O2

Molecular Weight

414.6 g/mol

IUPAC Name

[2-(2-methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C29H34O2/c1-4-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)29(30)31-28-12-9-8-11-27(28)21-22(3)5-2/h8-9,11-20,22H,4-7,10,21H2,1-3H3

InChI Key

MXOLWZUTOMIGPI-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC

Other CAS No.

100573-96-4

Synonyms

4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester typically involves multiple steps. One common method is the esterification of (1,1’-Biphenyl)-4-carboxylic acid with 4-(2-methylbutyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.

Scientific Research Applications

(1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the ester and alkyl groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-4-carboxylic acid, 4’-pentyl-, 4-(2-methylbutyl)phenyl ester is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

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